molecular formula C10H13BrO B13885665 (3-Bromo-2-propylphenyl)methanol

(3-Bromo-2-propylphenyl)methanol

Katalognummer: B13885665
Molekulargewicht: 229.11 g/mol
InChI-Schlüssel: OJBAKYWGLQJYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-2-propylphenyl)methanol is an organic compound characterized by the presence of a bromine atom, a propyl group, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-propylphenyl)methanol typically involves the bromination of 2-propylphenylmethanol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (3-Bromo-2-propylphenyl)aldehyde or (3-Bromo-2-propylphenyl)ketone.

    Reduction: Formation of 2-propylphenylmethanol.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2-propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3-Bromo-2-propylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-2-methoxy-5-propylphenyl)methanol
  • (3-Bromo-2-ethoxy-5-propylphenyl)methanol
  • (3-Bromo-2-isopropoxy-5-propylphenyl)methanol

Uniqueness

(3-Bromo-2-propylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H13BrO

Molekulargewicht

229.11 g/mol

IUPAC-Name

(3-bromo-2-propylphenyl)methanol

InChI

InChI=1S/C10H13BrO/c1-2-4-9-8(7-12)5-3-6-10(9)11/h3,5-6,12H,2,4,7H2,1H3

InChI-Schlüssel

OJBAKYWGLQJYMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC=C1Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.